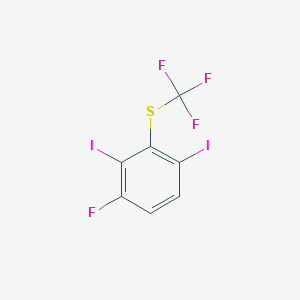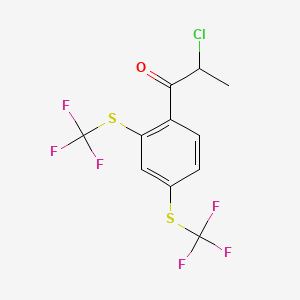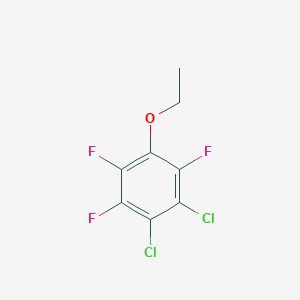
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene: is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the use of iodination and fluorination reactions under controlled conditions. The trifluoromethylthio group can be introduced using reagents such as trifluoromethanesulfenyl chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific targets. These interactions can lead to changes in the chemical and physical properties of the compound, affecting its overall behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-chloro-2-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific positioning of the fluorine and trifluoromethylthio groups on the benzene ring. This unique arrangement can lead to different reactivity patterns and potential applications. The presence of fluorine and iodine atoms also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C7H2F4I2S |
|---|---|
Molekulargewicht |
447.96 g/mol |
IUPAC-Name |
1-fluoro-2,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H |
InChI-Schlüssel |
PBAYHNRHAUKWON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)I)SC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)






